molecular formula C15H14ClN3O4S B12183914 1H-indazol-6-yl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine

1H-indazol-6-yl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine

Cat. No.: B12183914
M. Wt: 367.8 g/mol
InChI Key: WMJSQHOABLLWCJ-UHFFFAOYSA-N
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Description

1H-indazol-6-yl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine is a heterocyclic compound that features an indazole core. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties

Preparation Methods

The synthesis of 1H-indazol-6-yl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine typically involves several steps:

Industrial production methods may involve optimizing these steps to increase yield and reduce byproducts, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1H-indazol-6-yl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine undergoes various chemical reactions:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium or copper salts. Major products formed from these reactions include various substituted indazole derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of 1H-indazol-6-yl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.

Comparison with Similar Compounds

1H-indazol-6-yl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine can be compared with other indazole derivatives:

    Niraparib: An anticancer drug used for the treatment of ovarian cancer.

    Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological activities and potential therapeutic benefits.

Properties

Molecular Formula

C15H14ClN3O4S

Molecular Weight

367.8 g/mol

IUPAC Name

4-chloro-N-(1H-indazol-6-yl)-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C15H14ClN3O4S/c1-22-13-7-15(14(23-2)6-11(13)16)24(20,21)19-10-4-3-9-8-17-18-12(9)5-10/h3-8,19H,1-2H3,(H,17,18)

InChI Key

WMJSQHOABLLWCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3

Origin of Product

United States

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